![molecular formula C45H56Cl2N2O10 B1140538 (1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid CAS No. 235097-64-0](/img/structure/B1140538.png)
(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decatromicin B is a potent antibiotic compound isolated from a strain of Actinomadura in 1999 . It belongs to the class of spirotetronate polyketides and exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The molecular formula of Decatromicin B is C45H56Cl2N2O10, and it has a molecular weight of 855.9 .
Mechanism of Action
Decatromicin B is a tetronic acid isolated from a strain of Actinomadura in 1999 . It is a potent antibiotic with activity against antibiotic sensitive and resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Target of Action
Decatromicin B primarily targets Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus .
Mode of Action
It is known that it exhibits its antibiotic activity by interacting with its bacterial targets
Biochemical Pathways
It is known that it has a significant impact on the growth of MRSA , suggesting that it may interfere with essential biochemical pathways in these bacteria.
Pharmacokinetics
Decatromicin B is soluble in ethanol, methanol, DMF, and DMSO .
Result of Action
Decatromicin B shows potent antibiotic activity against antibiotic-sensitive and resistant strains such as MRSA
Biochemical Analysis
Biochemical Properties
Decatromicin B interacts with bacterial RNA polymerase, a crucial enzyme in the transcription process . By binding to this enzyme, Decatromicin B disrupts the transcription process, which is critical for bacterial gene expression . This interaction inhibits the synthesis of mRNA, thereby preventing the production of proteins necessary for bacterial survival and proliferation .
Cellular Effects
Decatromicin B has shown potent antibacterial activity against Gram-positive bacteria, including several strains of S. aureus . It is particularly effective against methicillin-resistant S. aureus (MRSA), as well as M. luteus, B. subtilis, and C. bovis . The compound’s ability to inhibit RNA polymerase disrupts essential cellular processes, leading to the death of the bacteria .
Molecular Mechanism
The molecular mechanism of Decatromicin B involves its binding to bacterial RNA polymerase . This binding disrupts the transcription process, inhibiting the synthesis of mRNA and, consequently, the production of proteins necessary for bacterial survival and proliferation . This mechanism of action makes Decatromicin B a potent antibiotic, particularly against antibiotic-resistant strains .
Temporal Effects in Laboratory Settings
While specific temporal effects of Decatromicin B in laboratory settings are not widely reported, it is known that the compound is soluble in ethanol, methanol, DMF, and DMSO
Metabolic Pathways
Given its interaction with bacterial RNA polymerase, it is likely that Decatromicin B plays a role in the transcription process
Preparation Methods
Decatromicin B is typically isolated from the fermentation broth of Actinomadura species . The synthetic routes for Decatromicin B involve complex polyketide synthase pathways, which are responsible for the assembly of its intricate molecular structure . Industrial production methods focus on optimizing the fermentation conditions to maximize yield, including controlling the pH, temperature, and nutrient supply .
Chemical Reactions Analysis
Decatromicin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the compound’s antibacterial properties .
Scientific Research Applications
Decatromicin B has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationships of spirotetronate antibiotics . In biology and medicine, Decatromicin B is investigated for its potential to combat antibiotic-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, it is utilized in microbiological research to explore bacterial transcription mechanisms and the development of resistance to transcription inhibitors .
Comparison with Similar Compounds
Decatromicin B is structurally related to other spirotetronate compounds such as pyrrolosporin B and BE-45722B . These compounds share similar antibacterial properties but differ in their specific molecular structures and substituents . Decatromicin B is unique due to its potent activity against a broad spectrum of bacteria and its relatively low cytotoxicity against human cells .
Similar compounds include:
- Pyrrolosporin B
- BE-45722B
- BE-45722C
Decatromicin B stands out for its effectiveness against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the fight against antibiotic-resistant infections .
Properties
IUPAC Name |
(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43+,44+,45+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXASMGHNZATD-KUDIZNKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@]23C(=O)C(=C([C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C/C/C(=C\[C@@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56Cl2N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the antibacterial activity profile of Decatromicin B?
A1: Decatromicin B demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, it exhibited an MIC90 (minimum inhibitory concentration required to inhibit the growth of 90% of organisms) between 1–3 μM against Gram-positive Staphylococcus aureus and between 12–36 μM against Gram-negative Acinetobacter baumannii []. This highlights its potential as a broad-spectrum antibacterial agent. Additionally, Decatromicin B showed weak or no cytotoxic activity against human lung cancer cell line A549, indicating a potential for therapeutic safety [].
Q2: Is there any information on the mechanism of action of Decatromicin B?
A2: Unfortunately, the provided research paper [] focuses primarily on the isolation, structural characterization, and antibacterial screening of Decatromicin B and related compounds. The study does not delve into the specific mechanism of action or target interaction of Decatromicin B. Further research is needed to elucidate these crucial aspects of its antibacterial activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

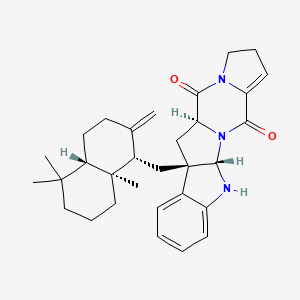
![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)
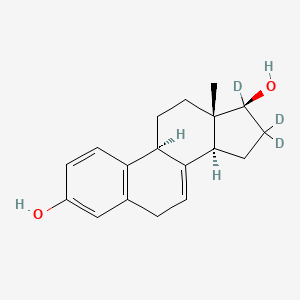
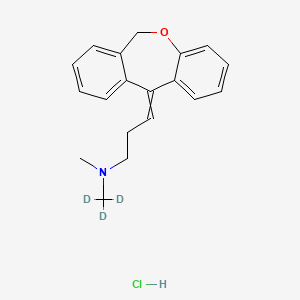
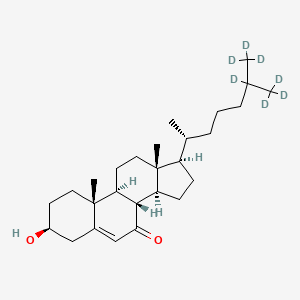

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

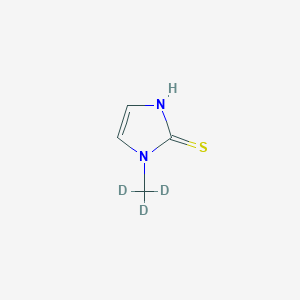
![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)
